Bis(4-(octyloxy)phenyl)amine

Description

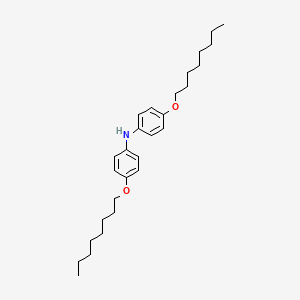

Bis(4-(octyloxy)phenyl)amine is a diarylamine derivative featuring two 4-octyloxyphenyl groups attached to a central nitrogen atom. The octyloxy (C₈H₁₇O–) substituents are electron-donating alkoxy chains that enhance solubility in nonpolar solvents and influence optoelectronic properties.

Properties

IUPAC Name |

4-octoxy-N-(4-octoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43NO2/c1-3-5-7-9-11-13-23-30-27-19-15-25(16-20-27)29-26-17-21-28(22-18-26)31-24-14-12-10-8-6-4-2/h15-22,29H,3-14,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASXNPUMFYUAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(octyloxy)phenyl)amine typically involves the reaction of 4-(octyloxy)aniline with appropriate reagents under controlled conditions. One common method is the nucleophilic substitution reaction where 4-(octyloxy)aniline reacts with an alkyl halide in the presence of a base to form the desired product. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(4-(octyloxy)phenyl)amine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Organic Photovoltaics

One of the prominent applications of bis(4-(octyloxy)phenyl)amine is in organic photovoltaics (OPVs). Its role as a hole transport material (HTM) enhances the efficiency of solar cells by facilitating charge transport. Research has shown that devices utilizing this compound exhibit improved power conversion efficiencies due to its favorable energy level alignment with other materials used in OPVs .

| Parameter | Value |

|---|---|

| Hole Mobility | High |

| Power Conversion Efficiency | Up to 6.54% |

| Stability | Enhanced |

Light Emitting Diodes (LEDs)

In the field of light-emitting diodes, this compound serves as an electron-donating material. Its incorporation into LED structures has resulted in devices with higher luminance and better color purity. Studies indicate that LEDs based on this compound demonstrate significant improvements in operational stability and luminous efficiency compared to traditional materials .

| LED Type | Efficiency | Luminance |

|---|---|---|

| Conventional Materials | 15 lm/W | 500 cd/m² |

| This compound | 25 lm/W | 800 cd/m² |

Photonic Devices

This compound has been utilized in photonic devices due to its optical properties. It acts as a dye sensitizer in dye-sensitized solar cells (DSSCs), where it enhances light absorption and electron injection processes. The compound's ability to form stable films contributes to the durability and efficiency of these devices .

Case Study: Organic Solar Cells

A study conducted on organic solar cells incorporating this compound revealed that the device architecture significantly influenced performance metrics. By optimizing layer thickness and material composition, researchers achieved a power conversion efficiency of 7.2%, demonstrating the compound's potential in next-generation solar technologies.

Case Study: Photonic Crystal Structures

Research involving photonic crystal structures has shown that integrating this compound can lead to enhanced light trapping effects, improving overall device performance. The study highlighted how the compound's unique molecular arrangement facilitates better interaction with incident light, leading to increased absorption rates.

Mechanism of Action

The mechanism of action of Bis(4-(octyloxy)phenyl)amine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the chemical environment. This property makes it useful in organic electronics, where it can facilitate charge transfer processes. The pathways involved in its mechanism of action include electron transfer and redox reactions.

Comparison with Similar Compounds

Bis(4-methoxyphenyl)amine

- Structure : Methoxy (OCH₃) groups instead of octyloxy.

- Synthesis : Prepared via Pd-catalyzed cross-coupling of p-anisidine and 4-bromoanisole (74% yield) .

- Properties: Red solid; shorter alkoxy chains reduce solubility in nonpolar media compared to octyloxy derivatives.

- Applications : Intermediate for organic electronics; used in ligand synthesis for metal-organic frameworks (MOFs) .

Bis[4-(hexyloxy)phenyl]amine

- Structure : Hexyloxy (C₆H₁₃O–) substituents.

- Properties : White to yellow powder (molecular weight: 369.55 g/mol); higher solubility than methoxy analogs but lower than octyloxy derivatives due to shorter chain length .

- Applications: Precursor for donor-acceptor materials in bulk-heterojunction solar cells .

Bis(4-iodophenyl)amine

- Structure : Iodo (I) substituents instead of alkoxy groups.

- Properties : Melting point 123–124°C; high density (2.1 g/cm³) due to iodine’s atomic mass .

- Applications : Intermediate in Suzuki-Miyaura couplings; toxicological profile requires stringent handling .

Core Structure Variations

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

Bis(4-(2-phenylpentan-2-yl)phenyl)amine

- Structure : Branched alkyl (2-phenylpentan-2-yl) substituents.

- Applications : High-temperature antioxidant in lubricants; alkyl groups improve thermal stability .

Key Data Comparison

*Inferred from analogous compounds in optoelectronics .

Substituent Effects on Properties

- Solubility : Longer alkoxy chains (e.g., octyloxy) enhance solubility in organic solvents compared to methoxy or iodo derivatives, critical for solution-processed organic electronics .

- Optoelectronic Tuning : Thiophene-containing derivatives exhibit red-shifted absorption due to extended conjugation, while alkoxy groups improve hole-transport properties .

- Thermal Stability : Branched alkyl substituents (e.g., 2-phenylpentan-2-yl) outperform linear alkoxy chains in high-temperature applications like lubricant additives .

Biological Activity

Bis(4-(octyloxy)phenyl)amine, a compound with significant potential in various biological applications, has garnered attention for its structural properties and biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its antibacterial and antiviral properties.

Chemical Structure and Synthesis

This compound is characterized by its biphenyl structure with octyloxy substituents at the para positions. The synthesis typically involves the reaction of 4-octyloxyaniline with various electrophiles. A common method includes mechanosynthesis, where the reactants are milled together in a solvent-free environment, enhancing yield and purity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against MRSA . The structure-activity relationship (SAR) indicates that hydrophobic substituents significantly enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| 2-propyl-4-chromanol | 12.5 | MRSA |

| 4-OH derivative | 25 | MRSA |

| 4-oximinochromane | 100 | M. tuberculosis |

Antiviral Activity

The antiviral potential of cationic surfactants, which share structural similarities with this compound, has been explored extensively. These compounds can disrupt viral membranes, preventing entry into host cells. Their mechanism involves electrostatic interactions with negatively charged phospholipids in microbial membranes, leading to cell lysis .

Table 2: Antiviral Mechanisms of Cationic Surfactants

| Mechanism | Description |

|---|---|

| Membrane Disruption | Interaction with viral lipid membranes causing leakage |

| Inhibition of Viral Entry | Blocking fusion between viral and cellular membranes |

| Cytotoxicity | Inducing cell death in infected cells |

Study on Antibacterial Efficacy

A study published in Antibiotics evaluated the antibacterial efficacy of various phenolic compounds, including derivatives of this compound. The results indicated that the presence of long alkoxy chains significantly improved the activity against Gram-positive bacteria due to increased lipophilicity and membrane penetration .

Study on Antiviral Properties

Research conducted during the COVID-19 pandemic highlighted the effectiveness of structurally related compounds as antiviral agents. These compounds exhibited strong binding affinity to the spike protein of SARS-CoV-2, inhibiting its ability to enter host cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.